N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide
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Overview
Description
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide is a compound that features a piperidine ring, a phenylacetamide group, and a 4-methylphenyl group. Compounds containing piperidine rings are known for their diverse biological activities and are often used in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide typically involves the reaction of 4-methylphenylacetic acid with piperidine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with modified functional groups.
Scientific Research Applications
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine ring, known for its antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: Another piperidine alkaloid with various biological activities
Uniqueness
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and development .
Properties
Molecular Formula |
C22H28N2O |
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Molecular Weight |
336.5 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]-2-phenylacetamide |
InChI |
InChI=1S/C22H28N2O/c1-18-10-12-20(13-11-18)21(24-14-6-3-7-15-24)17-23-22(25)16-19-8-4-2-5-9-19/h2,4-5,8-13,21H,3,6-7,14-17H2,1H3,(H,23,25) |
InChI Key |
BZOZQMVMVOXZGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
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